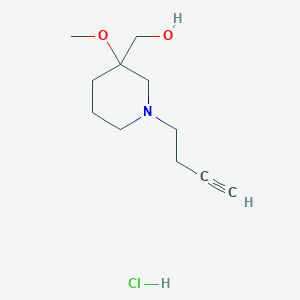
2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical entity that appears to be related to the field of organic chemistry and pharmaceuticals. It is characterized by the presence of a tetrahydroquinoline core, a common structure in medicinal chemistry, which is often explored for its potential biological activities. The compound also contains a sulfonyl group attached to a fluorophenyl moiety, which could suggest an interest in its properties as a derivatization agent or in its pharmacological profile.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfoxides and sulfonate reagents. For instance, the synthesis of diastereomerically pure sulfoxides has been reported using menthyl sulfinate derivatives, which upon reaction with organomagnesium reagents yield sulfoxides with high enantiomeric purity . Although the exact synthesis of 2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not detailed in the provided papers, similar methodologies could potentially be applied, considering the presence of a sulfonyl group in the molecule.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can exist in different forms, such as aldehydes or methanolysis products, with planar and non-planar fragments . The presence of a fluorophenyl group, as seen in the compound of interest, suggests that the molecule could exhibit similar structural characteristics, with planar aromatic systems and potential for intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the derivatization of analytes for liquid chromatography, where a sulfonate reagent is used to tag analytes for sensitive detection . The reagent itself can be removed after derivatization by acid treatment, indicating a potential for clean-up in analytical procedures. This suggests that 2-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could also be involved in similar chemical reactions, particularly in the context of analytical chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the use of a sulfonate reagent with a fluorophore indicates a focus on detection sensitivity and the ability to conduct high-performance liquid chromatography with fluorometric detection . The high enantiomeric purity of synthesized sulfoxides also points to the importance of stereochemistry in the physical properties of these molecules . The planarity and parallel arrangement of certain molecular fragments can affect the overall molecular conformation and, consequently, the physical and chemical properties of the compound .
properties
IUPAC Name |
2-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-2-31-23-8-4-3-7-21(23)24(28)26-19-12-9-17-6-5-15-27(22(17)16-19)32(29,30)20-13-10-18(25)11-14-20/h3-4,7-14,16H,2,5-6,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBVIFFWJMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
